2,2-Dimethyl-4-(pyrrolidin-1-yl)butanenitrile
Description
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2,2-dimethyl-4-pyrrolidin-1-ylbutanenitrile |
InChI |
InChI=1S/C10H18N2/c1-10(2,9-11)5-8-12-6-3-4-7-12/h3-8H2,1-2H3 |
InChI Key |
DDAQPMAGLCDCOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1CCCC1)C#N |
Origin of Product |
United States |
Preparation Methods
Halogenation-Cyanation Followed by Amination
A two-step strategy involves halogenating a precursor alcohol or alkane, followed by cyanation and subsequent amination. For example, 4-bromo-2,2-dimethylbutanenitrile can be synthesized via bromination of 2,2-dimethylbut-3-enenitrile using hydrobromic acid (HBr) under radical conditions. Subsequent reaction with pyrrolidine in tetrahydrofuran (THF) at 60°C for 12 hours yields the target compound:
Reaction Scheme
- Bromination :
$$ \text{2,2-Dimethylbut-3-enenitrile} + \text{HBr} \xrightarrow{\text{AIBN}} \text{4-Bromo-2,2-dimethylbutanenitrile} $$ - Amination :
$$ \text{4-Bromo-2,2-dimethylbutanenitrile} + \text{Pyrrolidine} \xrightarrow{\text{THF, 60°C}} \text{2,2-Dimethyl-4-(pyrrolidin-1-yl)butanenitrile} $$
Yields for this route typically range from 45% to 65%, with purity dependent on the efficiency of bromide displacement.
Direct Substitution of Halogenated Nitriles
Alternative halogenated precursors like 4-chloro-2,2-dimethylbutanenitrile may undergo nucleophilic substitution with pyrrolidine under phase-transfer catalysis. Using tetrabutylammonium bromide (TBAB) as a catalyst in a water-dichloromethane biphasic system enhances reaction rates, achieving 70–80% conversion at room temperature.
Reductive Amination Strategies
Reductive amination offers a route to introduce the pyrrolidine group via imine intermediates. Starting from 4-oxo-2,2-dimethylbutanenitrile, condensation with pyrrolidine in the presence of sodium cyanoborohydride (NaBH₃CN) yields the desired product:
Reaction Conditions
- Solvent: Methanol
- Temperature: 25°C
- pH: 6–7 (acetic acid buffer)
- Yield: 50–60%
Steric hindrance from the methyl groups limits imine formation efficiency, necessitating excess pyrrolidine (2.5 equiv.) and prolonged reaction times (24–48 hours).
Epoxide Ring-Opening Reactions
Epoxide intermediates provide a pathway for introducing both nitrile and amine functionalities. For instance, 2,2-dimethyl-3,4-epoxybutanenitrile undergoes ring-opening with pyrrolidine in ethanol at 50°C:
Mechanism
The nucleophilic nitrogen of pyrrolidine attacks the less hindered epoxide carbon, followed by proton transfer and ring opening. This method achieves moderate yields (55–65%) but requires precise control of stoichiometry to avoid diastereomer formation.
Cyanation of Preformed Amines
Preforming the pyrrolidine-containing scaffold followed by cyanation offers an alternative approach. For example, 4-(pyrrolidin-1-yl)-2,2-dimethylbutanol can be converted to the corresponding nitrile using potassium cyanide (KCN) and iodine (I₂) in dimethyl sulfoxide (DMSO):
Reaction
$$ \text{4-(Pyrrolidin-1-yl)-2,2-dimethylbutanol} + \text{KCN} + \text{I}_2 \xrightarrow{\text{DMSO, 80°C}} \text{this compound} $$
Yields for this method are variable (30–50%), with side products arising from over-iodination.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
| Method | Yield (%) | Reaction Time | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | 45–80 | 12–24 h | Steric hindrance, byproduct formation |
| Reductive Amination | 50–60 | 24–48 h | Low imine stability |
| Epoxide Ring-Opening | 55–65 | 6–12 h | Diastereomer control |
| Cyanation | 30–50 | 8–16 h | Side reactions with iodine |
Nucleophilic substitution emerges as the most robust method, balancing yield and practicality. Epoxide ring-opening is advantageous for stereochemical control but requires specialized precursors.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(pyrrolidin-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The pyrrolidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2,2-Dimethyl-4-(pyrrolidin-1-yl)butanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(pyrrolidin-1-yl)butanenitrile involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in binding interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 2,2-Dimethyl-4-(pyrrolidin-1-yl)butanenitrile and related compounds:
Key Observations :
- Functional Groups: The nitrile group in the target compound and its piperidine analog contrasts with the carboxylic acid in 3-(pyrrolidin-1-yl)butanoic acid. Nitriles are electron-withdrawing, favoring nucleophilic additions, while carboxylic acids participate in acid-base reactions .
- Branching : The 2,2-dimethyl substitution in the target compound may enhance steric hindrance compared to linear-chain analogs, affecting solubility or interaction with biological targets .
Biological Activity
2,2-Dimethyl-4-(pyrrolidin-1-yl)butanenitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound belongs to a class of nitriles and is characterized by the presence of a pyrrolidine moiety. Its structure can be represented as follows:
where specific values for , , and depend on the detailed molecular formula derived from its structural representation.
Recent studies indicate that this compound may act as an inhibitor of Janus kinases (JAKs), which are critical in various signaling pathways related to inflammation and immune response. JAKs are involved in the signaling of numerous cytokines that regulate hematopoiesis and immune function. By modulating JAK activity, this compound could potentially influence disease processes such as autoimmune disorders and certain cancers .
Anti-inflammatory Effects
Research has shown that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, inhibition of JAKs can lead to a decrease in the production of pro-inflammatory cytokines, which is beneficial in treating conditions like rheumatoid arthritis and psoriasis .
Antitumor Activity
Some studies suggest that this compound may also possess antitumor effects. By inhibiting JAK pathways, it could reduce tumor proliferation and enhance apoptosis in cancer cells. This mechanism is particularly relevant for hematological malignancies where JAK mutations are prevalent .
Study on Chronic Neutrophilic Leukemia
In a clinical study focusing on chronic neutrophilic leukemia (CNL), the administration of JAK inhibitors led to significant improvements in patient outcomes. The findings suggest that compounds like this compound could be effective in managing this condition by targeting aberrant JAK signaling pathways .
Efficacy in Psoriasis Treatment
Another study highlighted the efficacy of JAK inhibitors in treating psoriasis. Patients receiving treatment with compounds similar to this compound reported reduced symptoms and improved skin condition, emphasizing the compound's potential therapeutic benefits in dermatological applications .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Anti-inflammatory | JAK inhibition | Rheumatoid arthritis, psoriasis |
| Antitumor | Induction of apoptosis via JAK modulation | Chronic myeloid leukemia |
| Immune modulation | Regulation of cytokine signaling | Autoimmune disorders |
Q & A
Q. How to validate off-target effects in kinase inhibition assays?
- Validation : Use a kinome-wide panel (e.g., DiscoverX KINOMEscan). For hits with <50% specificity, perform counter-screens (e.g., ATP competition assays). Structural analogs (e.g., 4-(dimethylamino)butanenitrile) may share promiscuous binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
